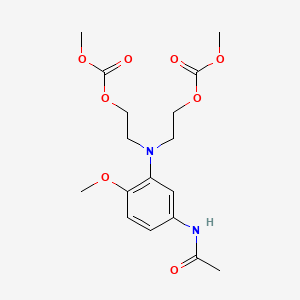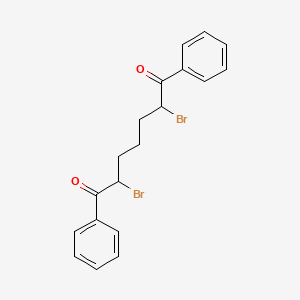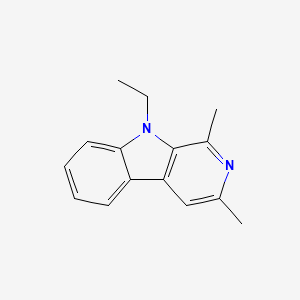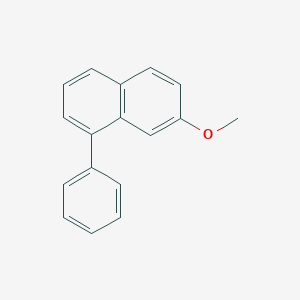
7-Methoxy-1-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-phenylnaphthalene: is an organic compound with the molecular formula C17H14O . It is a derivative of naphthalene, where a methoxy group is attached to the seventh position and a phenyl group is attached to the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which undergoes cyclization to form 7-methoxy-1-tetralone. Finally, dehydrogenation of 7-methoxy-1-tetralone yields this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process involves the same steps as the batch process but is carried out in a continuous manner, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Methoxy-1-phenylnaphthalene is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, derivatives of this compound are studied for their potential therapeutic properties. They are investigated for their anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable for the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, in anticancer research, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
- 1-Phenylnaphthalene
- 7-Methoxy-1-tetralone
- 1-Methoxynaphthalene
Comparison: Compared to 1-Phenylnaphthalene, 7-Methoxy-1-phenylnaphthalene has an additional methoxy group, which can influence its reactivity and interactions with other molecules. 7-Methoxy-1-tetralone is a precursor in the synthesis of this compound and shares similar structural features. 1-Methoxynaphthalene, on the other hand, lacks the phenyl group, making it less complex and potentially less versatile in certain applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
Propiedades
Número CAS |
27331-38-0 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
7-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3 |
Clave InChI |
KOMPYRNICSLPKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
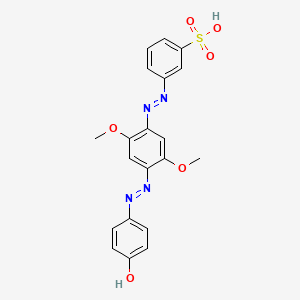
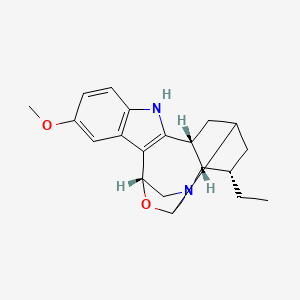
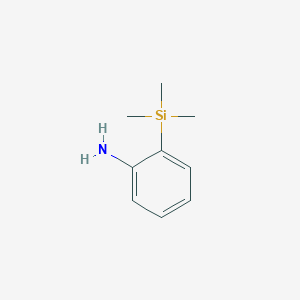
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
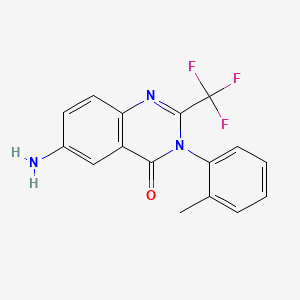
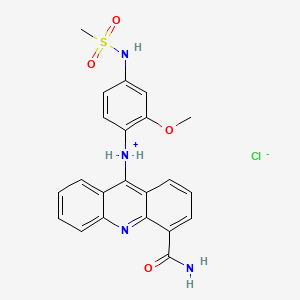
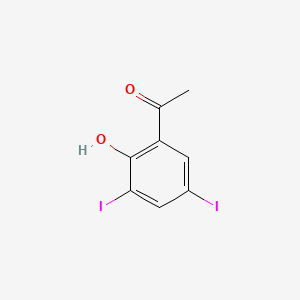
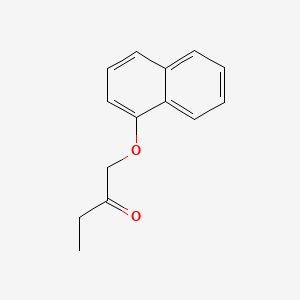
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
